1-Isocyanato-4-(isocyanatomethyl)benzene

Catalog No.
S1920054
CAS No.
99741-73-8
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isocyanato-4-(isocyanatomethyl)benzene

CAS Number

99741-73-8

Product Name

1-Isocyanato-4-(isocyanatomethyl)benzene

IUPAC Name

1-isocyanato-4-(isocyanatomethyl)benzene

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-6-10-5-8-1-3-9(4-2-8)11-7-13/h1-4H,5H2

InChI Key

XEOANEVNYYOZOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1CN=C=O)N=C=O

Description

The exact mass of the compound 1-Isocyanato-4-(isocyanatomethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Isocyanato-4-(isocyanatomethyl)benzene, also known as 4,4'-diisocyanatobenzyl, is a compound characterized by the presence of two isocyanate functional groups attached to a benzene ring. This compound appears as a colorless to pale yellow liquid with a pungent odor. It is primarily utilized in the synthesis of polyurethanes and other polymeric materials due to its reactivity with hydroxyl groups, leading to the formation of urethane linkages. The compound's structure allows it to engage in various

  • Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines and alcohols, forming urea and carbamate linkages, respectively.
  • Polymerization: It can undergo polymerization reactions when reacted with polyols, resulting in the formation of polyurethane products.
  • Reduction and Oxidation: The compound can be reduced to amines or oxidized to form corresponding oxides, depending on the reagents used (e.g., lithium aluminum hydride for reduction) .

The biological activity of 1-isocyanato-4-(isocyanatomethyl)benzene is notable due to its potential interactions with biomolecules:

  • Protein Modification: The isocyanate group can modify proteins through carbamylation, affecting their function and signaling pathways. This modification can lead to changes in gene expression and cellular metabolism.
  • Enzyme Interaction: It may inhibit or activate specific enzymes by forming stable adducts with active site residues, thereby altering enzyme activity and influencing various metabolic pathways .

Several synthesis methods have been developed for 1-isocyanato-4-(isocyanatomethyl)benzene:

  • Phosgene Reaction: A common method involves reacting 4-(aminomethyl)benzene with phosgene under controlled conditions. This reaction introduces isocyanate groups into the aromatic structure.
  • Green Chemistry Approaches: Recent advancements include non-phosgene synthesis methods that utilize alternative reagents to minimize environmental impact and enhance safety .

1-Isocyanato-4-(isocyanatomethyl)benzene has diverse applications across various fields:

  • Polyurethane Production: It is extensively used in manufacturing polyurethane foams, coatings, and adhesives due to its ability to form stable urethane linkages.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique reactivity patterns make it suitable for developing advanced materials with specific properties .

Research on the interactions of 1-isocyanato-4-(isocyanatomethyl)benzene has revealed its potential effects on biological systems:

  • Cellular Effects: Studies indicate that prolonged exposure can lead to cumulative effects on cell viability and function. The compound's stability and degradation over time influence these outcomes.
  • Molecular Mechanisms: It interacts with cellular components, potentially altering gene expression and impacting cell growth and differentiation through its reactivity with proteins .

Several compounds share structural similarities with 1-isocyanato-4-(isocyanatomethyl)benzene. These include:

Compound NameStructure/Functional GroupsUnique Features
Phenyl IsocyanateIsocyanate group on phenylSimpler structure; widely used in industrial applications.
Methyl IsocyanateIsocyanate group + methylLower boiling point; used in agricultural chemicals.
Toluene DiisocyanateTwo isocyanate groupsCommonly used in flexible foam production; higher toxicity profile.
1-Isocyanato-4-methylbenzeneOne isocyanate groupSimpler reactivity; often used in coatings.

Uniqueness

The uniqueness of 1-isocyanato-4-(isocyanatomethyl)benzene lies in its dual isocyanate functionality combined with its aromatic structure, which provides distinct reactivity compared to other similar compounds. This allows for specialized applications in both organic synthesis and material science that may not be achievable with simpler isocyanates .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-07-22

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